Cas no 2411275-82-4 (6-Fluoro-3-(oxiran-2-ylmethoxy)quinoline)

6-Fluoro-3-(oxiran-2-ylmethoxy)quinoline structure
2411275-82-4 structure
商品名:6-Fluoro-3-(oxiran-2-ylmethoxy)quinoline
CAS番号:2411275-82-4
MF:C12H10FNO2
メガワット:219.211706638336
CID:5356145

6-Fluoro-3-(oxiran-2-ylmethoxy)quinoline 化学的及び物理的性質

名前と識別子

    • 6-Fluoro-3-(oxiran-2-ylmethoxy)quinoline
    • 6-fluoro-3-[(oxiran-2-yl)methoxy]quinoline
    • Z3991576892
    • インチ: 1S/C12H10FNO2/c13-9-1-2-12-8(3-9)4-10(5-14-12)15-6-11-7-16-11/h1-5,11H,6-7H2
    • InChIKey: SSINVAIPALIFFW-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC2C(C=1)=CC(=CN=2)OCC1CO1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 251
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 34.6

6-Fluoro-3-(oxiran-2-ylmethoxy)quinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7562579-1.0g
6-fluoro-3-[(oxiran-2-yl)methoxy]quinoline
2411275-82-4 95.0%
1.0g
$0.0 2025-02-24

6-Fluoro-3-(oxiran-2-ylmethoxy)quinoline 関連文献

6-Fluoro-3-(oxiran-2-ylmethoxy)quinolineに関する追加情報

Comprehensive Overview of 6-Fluoro-3-(oxiran-2-ylmethoxy)quinoline (CAS No. 2411275-82-4)

6-Fluoro-3-(oxiran-2-ylmethoxy)quinoline (CAS No. 2411275-82-4) is a fluorinated quinoline derivative with a unique epoxy-functionalized side chain. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity and potential applications. The presence of both a fluoro substituent and an epoxide group makes it a valuable intermediate for synthesizing bioactive molecules, particularly in drug discovery and material science.

In recent years, the demand for fluorinated heterocycles like 6-Fluoro-3-(oxiran-2-ylmethoxy)quinoline has surged, driven by their enhanced metabolic stability and bioavailability. Researchers are particularly interested in its role as a building block for kinase inhibitors and antimicrobial agents, aligning with the growing focus on targeted therapies and antibiotic resistance. The compound's epoxide moiety also opens avenues for ring-opening reactions, enabling the creation of diverse derivatives with tailored properties.

From a synthetic chemistry perspective, CAS No. 2411275-82-4 exemplifies the convergence of quinoline scaffolds and epoxy chemistry. Its structure allows for selective modifications, making it a hotspot for innovations in catalysis and green chemistry. With sustainability being a key industry trend, this compound's potential in atom-efficient transformations is under active exploration. Computational studies further highlight its molecular docking capabilities, suggesting utility in structure-activity relationship (SAR) studies.

The commercial relevance of 6-Fluoro-3-(oxiran-2-ylmethoxy)quinoline is underscored by its inclusion in high-value fine chemical catalogs. Suppliers often emphasize its >95% purity, catering to stringent R&D requirements. Analytical techniques like HPLC and NMR are routinely employed to validate its quality, addressing the pharmaceutical industry's need for reliable intermediates. Discussions in forums frequently revolve around its scalable synthesis and handling stability, reflecting practical concerns in industrial applications.

Emerging trends also link this compound to AI-driven drug design, where its structural features are leveraged for virtual screening. As machine learning models become integral to hit identification, CAS No. 2411275-82-4 serves as a test case for predicting reactivity and toxicity profiles. This aligns with broader searches for "smart intermediates for drug discovery" and "fluorinated compounds in medicinal chemistry," which dominate academic and industrial queries alike.

In summary, 6-Fluoro-3-(oxiran-2-ylmethoxy)quinoline represents a multifaceted tool for modern chemistry. Its dual functionality—combining fluorine's electronegativity with epoxide's strain-driven reactivity—positions it at the forefront of innovations in life sciences and materials. Ongoing research continues to uncover its potential, ensuring its place in the lexicon of high-performance chemical intermediates.

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